REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[O:6][C@@H:5]2[CH:7]=[CH:8][C@H:9]([OH:10])[C@@H:4]2[O:3]1>C(Cl)Cl>[CH3:1][C:2]1([CH3:11])[O:6][CH:5]2[CH:7]=[CH:8][C:9](=[O:10])[CH:4]2[O:3]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(O[C@@H]2[C@H](O1)C=C[C@@H]2O)C
|
Name
|
|
Quantity
|
96 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added
|
Type
|
FILTRATION
|
Details
|
Upon disappearance of starting material, the resin was filtered off
|
Type
|
WASH
|
Details
|
washing with DCM (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2C(O1)C=CC2=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[O:6][C@@H:5]2[CH:7]=[CH:8][C@H:9]([OH:10])[C@@H:4]2[O:3]1>C(Cl)Cl>[CH3:1][C:2]1([CH3:11])[O:6][CH:5]2[CH:7]=[CH:8][C:9](=[O:10])[CH:4]2[O:3]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(O[C@@H]2[C@H](O1)C=C[C@@H]2O)C
|
Name
|
|
Quantity
|
96 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added
|
Type
|
FILTRATION
|
Details
|
Upon disappearance of starting material, the resin was filtered off
|
Type
|
WASH
|
Details
|
washing with DCM (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2C(O1)C=CC2=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[O:6][C@@H:5]2[CH:7]=[CH:8][C@H:9]([OH:10])[C@@H:4]2[O:3]1>C(Cl)Cl>[CH3:1][C:2]1([CH3:11])[O:6][CH:5]2[CH:7]=[CH:8][C:9](=[O:10])[CH:4]2[O:3]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(O[C@@H]2[C@H](O1)C=C[C@@H]2O)C
|
Name
|
|
Quantity
|
96 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
PS-IBX (32 g, 1.2 mmol/g loading, 2 equiv) was added
|
Type
|
FILTRATION
|
Details
|
Upon disappearance of starting material, the resin was filtered off
|
Type
|
WASH
|
Details
|
washing with DCM (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2C(O1)C=CC2=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |